3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate
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Overview
Description
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are used as building blocks in medicinal chemistry, bioorganic chemistry, and materials science . The presence of a nitro group, an oxo group, and a thiocyanate group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate can be achieved through several methods. One common approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . Another method includes the transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed . These methods offer a broad substrate scope and represent metal-free alternatives for the synthesis of 3-heteroaryl-substituted pyrido[1,2-a]pyrimidine derivatives .
Chemical Reactions Analysis
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The thiocyanate group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions with biological molecules. The thiocyanate group can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
3-Nitro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl thiocyanate can be compared with other similar compounds, such as:
4-Oxo-4H-quinolizine-3-diazonium salts: These compounds also contain an oxo group and are used in photoredox arylation reactions.
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds have similar biological activities and are used in medicinal chemistry.
3-Heteroaryl-substituted pyrido[1,2-a]pyrimidines: These compounds are synthesized using similar methods and have diverse applications. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
62195-28-2 |
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Molecular Formula |
C9H4N4O3S |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
(3-nitro-4-oxopyrido[1,2-a]pyrimidin-2-yl) thiocyanate |
InChI |
InChI=1S/C9H4N4O3S/c10-5-17-8-7(13(15)16)9(14)12-4-2-1-3-6(12)11-8/h1-4H |
InChI Key |
LAPIYQVLPMELIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])SC#N |
Origin of Product |
United States |
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